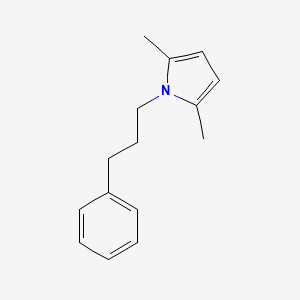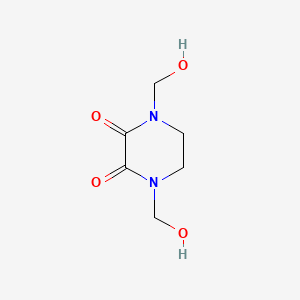
1,4-Bis(hydroxymethyl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(hydroxymethyl)piperazine-2,3-dione is a heterocyclic compound with a piperazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(hydroxymethyl)piperazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(hydroxymethyl)piperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxymethyl groups and the piperazine ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine-2,3-dione derivatives, while reduction reactions can produce hydroxylated piperazine compounds .
Aplicaciones Científicas De Investigación
1,4-Bis(hydroxymethyl)piperazine-2,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its use in drug design and development . In industry, it is utilized in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 1,4-Bis(hydroxymethyl)piperazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific targets involved .
Comparación Con Compuestos Similares
1,4-Bis(hydroxymethyl)piperazine-2,3-dione can be compared with other similar compounds, such as piperazine-2,3-dione and 1,4-bis(2-hydroxyethyl)piperazine . These compounds share structural similarities but differ in their chemical properties and applications. 1,4-Bis(2-hydroxyethyl)piperazine, on the other hand, has additional hydroxyl groups, which can enhance its solubility and interaction with biological molecules .
Propiedades
Número CAS |
58176-07-1 |
|---|---|
Fórmula molecular |
C6H10N2O4 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
1,4-bis(hydroxymethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C6H10N2O4/c9-3-7-1-2-8(4-10)6(12)5(7)11/h9-10H,1-4H2 |
Clave InChI |
ANCDPTCUGLSMJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C(=O)N1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


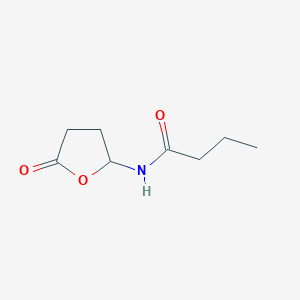
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
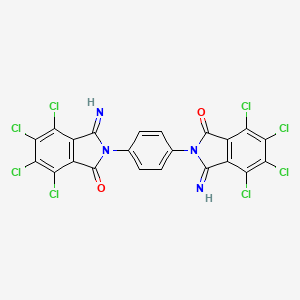
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
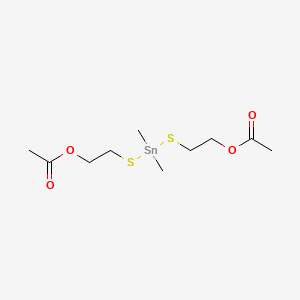
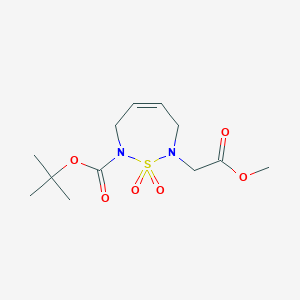
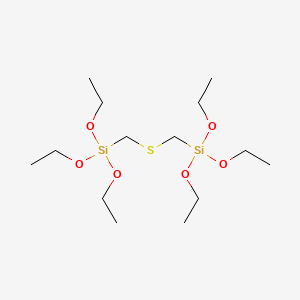

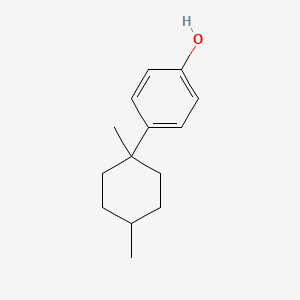
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)

